Compound Description: This compound served as the lead compound in a structure-based design strategy aimed at developing novel inhibitors of p38 mitogen-activated protein (MAP) kinase. [] Researchers sought to enhance the inhibitory activity of this lead compound against tumor necrosis factor-α (TNF-α) production in human whole blood cell assays. []
Relevance: This compound shares the core imidazo[4,5-b]pyridin-2-one structure with the target compound, 3-methyl-4-nitro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. Both compounds feature a bicyclic system where an imidazole ring is fused to a pyridine ring, indicating potential for similar biological activities. []
Compound Description: This compound demonstrated potent p38 inhibition, superior suppression of TNF-α production in human whole blood cells, and significant in vivo efficacy in a rat model of collagen-induced arthritis. [] This compound emerged as a promising candidate for further development as a p38 MAP kinase inhibitor. []
Relevance: Similar to the lead compound (1), this compound also shares the imidazo[4,5-b]pyridin-2-one core with 3-methyl-4-nitro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. The presence of variations in the substituents attached to this core highlights the potential for modifications in optimizing activity for specific targets. []
Compound Description: This compound, described as a biologically active compound, was synthesized via a facile acid-catalyzed cyclization method using nitropyridine carbamates. [] The reported methods provided high yields and were considered a “green method” for its preparation. []
Relevance: This compound shares the imidazo[... ]pyridin-2-one framework with the target compound, albeit with a different fusion point between the imidazole and pyridine rings. This structural similarity suggests these compounds could share a common synthetic route or exhibit overlapping biological activity profiles. []
Venetoclax (ABT-199)
Compound Description: Venetoclax is a B-cell lymphoma-2 (Bcl-2) protein inhibitor undergoing clinical development for treating hematologic malignancies. [] Its metabolism in humans primarily involves oxidation of the dimethyl cyclohexenyl moiety, followed by sulfation and/or nitro reduction. []
Relevance: While not sharing a direct core structure, Venetoclax exhibits a similar complexity and presence of heterocycles as 3-methyl-4-nitro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. The discussion of Venetoclax's metabolism, particularly the nitro reduction pathway, provides valuable insight into potential metabolic pathways for the target compound, given the presence of a nitro group in its structure. []
M27 (Venetoclax Metabolite)
Compound Description: M27 is a major metabolite of venetoclax formed by oxidation at the 6th position of the cyclohexenyl ring, followed by cyclization at the α-carbon of the piperazine ring. [] Although M27 is considered a disproportionate human metabolite, it's not expected to have clinically relevant pharmacological activity. []
Relevance: While M27 is a specific metabolite of venetoclax, its identification as a major metabolic product underscores the potential for complex metabolic transformations in compounds containing similar structural features to the target compound. Understanding these metabolic pathways is crucial for drug design and development. []
1H-1,2,3-triazol [4,5-c]pyridine and N-acyl and N-alkoxycarbonyl triazolo[4,5-c]pyridine derivatives
Compound Description: These compounds were readily synthesized from nitropyridine carbamates and amides through diazotization and cyclization reactions. [] Notably, the N-acyl and N-alkoxycarbonyl triazolo[4,5-c]pyridine derivatives displayed superior efficacy compared to benzotriazole in acylating amines and amino acids, showcasing their potential as valuable synthetic reagents. []
Relevance: These compounds, derived from similar starting materials and reactions as those used to synthesize imidazopyridine derivatives, offer a point of comparison for synthetic strategies. The successful application of triazolo[4,5-c]pyridine derivatives as acylating agents suggests exploring similar reactivity profiles for the target compound or its potential precursors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.